Astaxanthin
Overview
Description
It is a metabolite of zeaxanthin and canthaxanthin, containing both hydroxyl and ketone functional groups . This compound is renowned for its powerful antioxidant properties, which are significantly stronger than those of other carotenoids . Astaxanthin is responsible for the red-orange coloration in various marine organisms such as salmon, shrimp, and lobster .
Mechanism of Action
Target of Action
Astaxanthin primarily targets interleukin-6 (IL-6) , a prominent core target of its anti-inflammatory action . It also modulates neuroinflammation by alleviating oxidative stress, reducing the production of neuroinflammatory factors, inhibiting peripheral inflammation, and maintaining the integrity of the blood-brain barrier .
Mode of Action
This compound interacts with its targets to bring about a range of changes. It exhibits direct antioxidant, indirect antioxidant, anti-inflammatory, anti-hypertensive, anti-diabetic, renoprotective, lipid-lowering, and anti-atherosclerotic activities . It substantially inhibits NF-κB translocation and activation, mitigates inflammatory factor production, and exhibits protective effects against cell damage .
Biochemical Pathways
This compound is synthesized through the carotenoid pathway from glyceraldehyde-3-phosphate and pyruvate, products of photosynthesis and/or glycolysis . It affects molecular pathways involved in homeostasis, activating FOXO3-related genetic pathways, enhancing cell proliferation, and the potency of stem cells in neural progenitor cells .
Pharmacokinetics
This compound’s pharmacokinetic parameters are dose-dependent after intravenous administration due to the saturable hepatic metabolism of this compound, but dose-independent after oral administration . The gastrointestinal absorption of this compound follows the flip-flop model . The hepatic and gastrointestinal first-pass extraction ratios of this compound are approximately 0.490 and 0.901, respectively .
Result of Action
This compound’s action results in molecular and cellular effects. It effectively protects against UV-induced inflammation by decreasing the mRNA and protein expressions of iNOS and COX-2 . It also accumulates in the mitochondrial membrane following consumption and provides protection against RONS-induced detriments to its function .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. In microalgae, this compound is a secondary carotenoid accumulating in cytosolic lipid bodies only under environmental stress or adverse culture conditions, such as high light, high salinity, and nutrient deprivation . It also modulates carotenogenesis in response to oxidative stress .
Biochemical Analysis
Biochemical Properties
Astaxanthin is a metabolite of zeaxanthin and canthaxanthin, containing both hydroxyl and ketone functional groups . It is a lipid-soluble pigment with red coloring properties, which result from the extended chain of conjugated (alternating double and single) double bonds at the center of the compound .
Cellular Effects
This compound has several neuroprotective properties such as its antioxidant, anti-inflammatory and anti-apoptotic effects . Animal model studies have shown that the administration of this compound at the early stage of ischemia/reperfusion significantly reduces cell death in the hippocampus . This compound supports activation of enzyme signals (P13K, Akt, p-Akt) which are involved with cell vitality and management of oxidative stress in various parts of the body .
Molecular Mechanism
This compound protects cell membranes against reactive oxygen species (ROS) and oxidative damage. Due to its chemical structure, its polar groups overlap the polar regions of the cell membrane, while the central non-polar region of the molecule fits into the inner non-polar region of the membrane .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in laboratory settings. For example, an adaptive laboratory evolution (ALE) strategy resulted in 18.5% and 53.7% increases in cell growth and this compound production in fed-batch fermentation, respectively .
Dosage Effects in Animal Models
Natural this compound intake ranging from 8 to 45 mg per day for 4–12 weeks has shown low adverse effects in humans . The latest research reports this compound can be consumed at any dose over any length of time in animals and humans without any adverse events .
Metabolic Pathways
This compound is derived from β-carotene by 3-hydroxylation and 4-ketolation, and catalyzed by β-carotene hydroxylase and β-carotene ketolase respectively . It has a molecular structure similar to that of β-carotene, with the polar ionone rings at either end of the molecule and a nonpolar zone in the middle .
Transport and Distribution
This compound is a fat-soluble pigment with powerful antioxidant properties that plays a role in protecting your cells from free radicals and oxidative stress . Carotenoids are known for their ability to neutralize reactive oxygen, on the inner and outer layers of cell membranes .
Subcellular Localization
This compound enzymes have been localized to the endoplasmic reticulum (ER) in tobacco leaves, indicating that this compound may also be localized to the ER in other organisms . This localization allows for efficient production of this compound within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Astaxanthin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. Chemical synthesis involves the use of β-ionone as a starting material, which undergoes a series of reactions including Wittig reaction, Grignard reaction, and oxidation to form this compound . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of microalgae, particularly Haematococcus pluvialis . The microalgae are grown under specific conditions to induce the production of this compound, which is then extracted using solvents such as ethanol or supercritical carbon dioxide . The extracted this compound is further purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
Astaxanthin undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to preserve the integrity of the this compound molecule.
Major Products
The major products formed from the reactions of this compound include various oxidation and reduction products, which may have different biological activities and applications .
Scientific Research Applications
Astaxanthin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Astaxanthin is often compared with other carotenoids such as β-carotene, lutein, and zeaxanthin. While all these compounds have antioxidant properties, this compound is unique due to its superior antioxidant capacity and its ability to cross the blood-brain barrier . Unlike β-carotene, this compound does not have pro-vitamin A activity, making it safer for high-dose consumption .
Similar Compounds
β-Carotene: A precursor to vitamin A with antioxidant properties.
Lutein: Known for its role in eye health and antioxidant activity.
Zeaxanthin: Similar to lutein, it is important for eye health and has antioxidant properties.
Canthaxanthin: Another keto-carotenoid with antioxidant properties, but less potent than this compound.
This compound’s unique chemical structure and potent biological activities make it a valuable compound in various fields of research and industry. Its superior antioxidant properties and safety profile further enhance its potential for therapeutic applications.
Properties
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-UWFIBFSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893777 | |
Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Astaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles from acetone/light petroleum | |
CAS No. |
472-61-7 | |
Record name | Astaxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astaxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astaxanthin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASTAXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XPW32PR7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ASTAXANTHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Astaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C | |
Record name | ASTAXANTHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Astaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is astaxanthin and where is it found?
A: this compound is a red-orange pigment belonging to the xanthophyll family of carotenoids. It's found naturally in various organisms, particularly microalgae like Haematococcus pluvialis, as well as in salmon, shrimp, and krill, contributing to their characteristic coloration. [, , , , , , , , ]
Q2: How is this compound produced commercially?
A: Commercial production of this compound primarily relies on two methods: chemical synthesis and extraction from natural sources. While synthetic this compound is more readily available, natural this compound, particularly from H. pluvialis, is gaining popularity due to its perceived health benefits. [, , , ]
Q3: What are the different geometrical and optical isomers of this compound?
A: this compound exists in several geometrical isomers, including all-E-, 9Z-, 13Z-, and 15-cis-astaxanthin. Additionally, it exhibits optical isomerism with (3S,3'S)-, (3R,3'R)-, and (3R,3'S)- configurations. The distribution and biological activity of these isomers can vary. [, , ]
Q4: How are this compound isomers distributed in rainbow trout tissues?
A: Research shows selective distribution of this compound isomers in rainbow trout. For example, 13Z-astaxanthin preferentially accumulates in the liver, while all-E-astaxanthin is found in higher concentrations in intestinal tissues. [] Interestingly, the skin and posterior kidney exhibit a specific ratio between (3S,3'S)- and (3R,3'R)-astaxanthin regardless of the dietary isomer composition. []
Q5: Can the type of this compound in the diet influence pigmentation in fish?
A: Yes, studies on rainbow trout reveal that diets rich in Z-isomers of this compound, derived from sources like Paracoccus carotinifaciens, lead to greater pigmentation and this compound accumulation in the flesh compared to diets containing predominantly all-E-astaxanthin. []
Q6: How does this compound contribute to the coloration of farmed salmon?
A: Farmed salmon cannot synthesize this compound, thus their flesh color depends on dietary intake. Supplementing their feed with this compound, often derived from sources like the yeast Phaffia rhodozyma, imparts the desired pink-red hue to their flesh. [, ]
Q7: How does dietary this compound influence the antioxidant capacity in fish?
A: Studies demonstrate that dietary this compound improves the antioxidant capacity in fish. Rainbow trout fed with this compound from H. pluvialis showed higher total antioxidant capacity in the liver and serum compared to those fed with this compound from other sources. []
Q8: What is the role of alpha-tocopheryl acetate in this compound deposition?
A: Research indicates that dietary alpha-tocopheryl acetate, a form of Vitamin E, can enhance this compound deposition in the fillets of Atlantic salmon. This suggests a potential for using alpha-tocopheryl acetate to improve this compound utilization in aquaculture. []
Q9: How is this compound metabolized?
A: Studies using rat hepatocytes identified (rac)-3-hydroxy-4-oxo-beta-ionone as the main metabolite of this compound. This metabolite undergoes glucuronidation and can be further reduced. Notably, the cytochrome P-450 system does not seem to be involved in this compound metabolism. []
Q10: How does this compound interact with the gut microbiota?
A: Research shows that this compound can influence the composition of gut microbiota. Interestingly, these changes were linked to reduced inflammation and improved metabolic homeostasis, particularly in male mice, suggesting a potential role for this compound in modulating gut health. []
Q11: Can this compound affect wound healing?
A: Studies on rats revealed that this compound administration after nasal mucosa injury significantly reduced fibrosis, prevented synechia formation, and promoted wound healing, highlighting its potential therapeutic application in this context. []
Q12: What are the potential therapeutic applications of this compound?
A: this compound's antioxidant, anti-inflammatory, and potential anti-tumor properties make it a promising candidate for various therapeutic applications. Studies suggest its potential benefits in cardiovascular disease prevention, skin protection, diabetes management, and cancer treatment. [, , ]
Q13: What are the effects of this compound on lipid peroxidation?
A: this compound exhibits potent antioxidant activity by protecting against lipid peroxidation. A study on healthy men showed that this compound supplementation significantly reduced plasma levels of 12- and 15-hydroxy fatty acids, indicating decreased lipid peroxidation. []
Q14: What are the challenges in producing this compound from Haematococcus pluvialis?
A: While H. pluvialis is a potent this compound producer, challenges include slow vegetative growth under favorable conditions and cell death under stress conditions, hindering efficient large-scale production. []
Q15: Can continuous culture be a viable approach for this compound production?
A: Yes, continuous cultivation of H. pluvialis under controlled nitrogen limitation presents a promising one-step strategy for this compound production, potentially overcoming limitations of the traditional two-stage approach. []
Q16: How do light intensity and nitrogen starvation affect this compound production in H. pluvialis?
A: Nitrogen starvation, coupled with optimized light intensity, significantly enhances this compound production in H. pluvialis. While high light intensity promotes biomass growth, nitrogen limitation is crucial for triggering this compound accumulation. []
Q17: Can pulsed electric fields (PEF) and accelerated solvent extraction (ASE) improve this compound recovery?
A: Yes, combining PEF and ASE significantly enhances the extraction yield of this compound from shrimp side streams, making it a valuable tool for utilizing these resources. []
Q18: What is the role of flow cytometry in this compound research?
A: Flow cytometry offers a rapid and efficient method for in vivo quantification of this compound content in microalgae like Chromochloris zofingiensis, complementing the traditional but time-consuming HPLC analysis. []
Q19: How can the bioavailability of this compound be improved?
A: Various encapsulation techniques, such as using liposomes or cyclodextrins, have been explored to improve this compound's solubility, stability, and ultimately, its bioavailability. [, ]
Q20: What are the implications of BCO2 on this compound accumulation?
A: Studies show that β-carotene oxygenase 2 (BCO2) knockout mice accumulate significantly higher levels of this compound in their liver compared to wild-type mice when fed an this compound-supplemented diet. This suggests a potential role of BCO2 in this compound metabolism and bioaccumulation. []
Q21: What is the significance of understanding the metabolic mechanisms of this compound biosynthesis?
A: Unraveling the intricate metabolic pathways and regulatory mechanisms involved in this compound biosynthesis is essential for developing strategies to enhance its production in organisms like P. rhodozyma and meet the growing demand. []
Q22: How can emerging biotechnologies contribute to this compound research?
A: Advanced tools like omics technologies, genome editing, protein structure-activity analysis, and synthetic biology offer exciting avenues for gaining deeper insights into this compound biosynthesis and engineering more efficient production systems. []
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